5-amino-1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.10995919 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Novel 1,2,4-triazole derivatives, for example, have shown good to moderate activities against various test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Cytotoxicity and Anticancer Activity
Another avenue of research involves the synthesis of triazole derivatives and their evaluation for cytotoxic and anticancer activities. Certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
Triazole derivatives also find applications in corrosion inhibition. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed significant inhibition efficiency on mild steel in hydrochloric acid medium, demonstrating the compound's potential as a corrosion inhibitor (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Antiviral Activity
Research into triazole derivatives has also extended into the antiviral domain, where novel compounds have shown remarkable activity against avian influenza viruses, indicating their potential in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-13-7-5-12(6-8-13)25-15(21)14(23-24-25)16(26)22-11-4-2-3-10(9-11)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRILNIWQMUZTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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